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Executive Summary

Lomedeucitinib (BMS-986322) is an investigational, orally administered small molecule that
acts as a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus
kinase (JAK) family. By targeting TYK2, Lomedeucitinib modulates the signaling of key
cytokines implicated in the pathogenesis of various immune-mediated inflammatory diseases,
including interleukin-23 (IL-23), IL-12, and Type | interferons (IFNs). This technical guide
provides a comprehensive overview of the anti-inflammatory properties of Lomedeucitinib,
detailing its mechanism of action, summarizing available clinical efficacy data, and outlining the
experimental protocols used to characterize its activity.

Mechanism of Action: Targeting the TYK2 Signaling
Pathway

Lomedeucitinib exerts its anti-inflammatory effects by inhibiting the TYK2 enzyme, which plays
a crucial role in the intracellular signaling cascade of several pro-inflammatory cytokines. TYK2,
in partnership with other JAK family members, phosphorylates and activates Signal
Transducers and Activators of Transcription (STATS). These activated STATs then translocate to
the nucleus and regulate the transcription of genes involved in inflammation and immune
responses.
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The primary pathways inhibited by Lomedeucitinib are:

e The IL-23/Th17 Axis: IL-23 is a key cytokine in the pathogenesis of psoriasis and other
autoimmune diseases. Binding of IL-23 to its receptor activates TYK2 and JAK2, leading to
the phosphorylation of STAT3. Phosphorylated STAT3 promotes the differentiation and
maintenance of Th17 cells, which are potent producers of pro-inflammatory cytokines like IL-
17. By inhibiting TYK2, Lomedeucitinib blocks this cascade, thereby reducing Th17 cell
activity and subsequent inflammation.

e The IL-12/Th1l Axis: The IL-12 pathway is critical for the differentiation of Th1l cells, which are
involved in cell-mediated immunity and inflammation. IL-12 receptor signaling activates TYK2
and JAK2, leading to the phosphorylation of STAT4. Lomedeucitinib's inhibition of TYK2
disrupts this process, dampening the Thl response.

o Type | Interferon Signaling: Type | IFNs (e.g., IFN-a/(3) signal through a receptor complex
that utilizes TYK2 and JAK1. This pathway is involved in antiviral responses but also
contributes to the inflammatory environment in certain autoimmune conditions.
Lomedeucitinib's action on TYK2 can modulate the effects of Type | IFNs.
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Figure 1: Lomedeucitinib's Mechanism of Action on the JAK-STAT Pathway.

Quantitative Data on Anti-Inflammatory Efficacy

While detailed results from the recently completed Phase 2 trial (NCT05730725) for moderate-
to-severe psoriasis are not yet publicly available, data from earlier long-term extension studies

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b15613869?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

provide significant insight into the clinical efficacy of Lomedeucitinib.

Efficacy Patient Treatment o
; ) ] Response Rate Citation
Endpoint Population Duration
Adults with

moderate-to-
PASI 75 4 years 71.7%
severe plaque

psoriasis

Adults with
moderate-to-

PASI 90 4 years 47.5%
severe plaque

psoriasis

Table 1: Long-Term Clinical Efficacy of Lomedeucitinib in Psoriasis

PASI 75/90: Percentage of patients achieving a 75% or 90% reduction in the Psoriasis Area
and Severity Index score from baseline.

Preclinical data, including specific IC50 values for Lomedeucitinib against TYK2 and other JAK
family members, are not yet publicly detailed. However, based on its mechanism as a selective
TYK2 inhibitor, it is expected to demonstrate high potency against TYK2 with significantly lower
activity against JAK1, JAK2, and JAK3, thereby minimizing off-target effects.

Experimental Protocols

The following sections describe the methodologies typically employed to characterize the anti-
inflammatory properties of a TYK2 inhibitor like Lomedeucitinib.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity and selectivity of Lomedeucitinib against
TYK2 and other JAK family kinases.

Methodology:
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Enzyme and Substrate Preparation: Recombinant human TYK2, JAK1, JAK2, and JAK3
enzymes and a generic tyrosine kinase substrate (e.g., poly-Glu, Tyr 4:1) are used.

Compound Dilution: Lomedeucitinib is serially diluted to a range of concentrations.

Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of Lomedeucitinib
are incubated in a reaction buffer.

Detection: The amount of phosphorylated substrate is quantified. This can be achieved
through various methods, such as:

o Radiometric Assay: Using [y-32P]ATP and measuring the incorporation of the radiolabel
into the substrate.

o Luminescence-based Assay: Measuring the amount of ADP produced using an enzyme-
coupled reaction that generates a luminescent signal (e.g., ADP-Glo™).

o Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate
and an antibody that recognizes the phosphorylated form.

Data Analysis: The percentage of inhibition at each concentration is calculated, and the 1C50
value (the concentration of inhibitor required to reduce enzyme activity by 50%) is
determined by fitting the data to a dose-response curve.
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Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.

Cellular Assays: STAT Phosphorylation

Objective: To assess the functional inhibition of TYK2-mediated signaling pathways in a cellular

context.
Methodology:

e Cell Culture: Human peripheral blood mononuclear cells (PBMCSs) or specific immune cell
lines (e.g., THP-1) are cultured.

e Compound Incubation: Cells are pre-incubated with a range of concentrations of
Lomedeucitinib.

o Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate the desired
signaling pathway:

o IL-12 or IL-23: To assess the inhibition of STAT4 and STAT3 phosphorylation, respectively.
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o IFN-a: To evaluate the inhibition of STAT1/STAT2 phosphorylation.

o Cell Lysis and Staining: Cells are fixed, permeabilized, and stained with fluorescently labeled
antibodies specific for phosphorylated STAT proteins (pSTATS).

o Flow Cytometry: The levels of intracellular pSTATs are quantified on a per-cell basis using a
flow cytometer.

o Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each
Lomedeucitinib concentration, and the IC50 value is determined.
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Figure 3: Experimental Workflow for a STAT Phosphorylation Assay.
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Psoriasis Clinical Trial Protocol

Objective: To evaluate the clinical efficacy and safety of Lomedeucitinib in patients with
moderate-to-severe plaque psoriasis.

Methodology (based on a typical Phase 2 design, such as NCT05730725):

o Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group
study.

o Patient Population: Adults with a diagnosis of plague psoriasis for at least 6 months, with a
Psoriasis Area and Severity Index (PASI) score > 12, a static Physician's Global Assessment
(sPGA) score = 3, and body surface area (BSA) involvement > 10%.

¢ Randomization and Treatment: Patients are randomized to receive different oral doses of
Lomedeucitinib or a placebo, administered daily for a specified treatment period (e.g., 12-16
weeks).

» Efficacy Assessments:

o Primary Endpoint: The proportion of patients achieving at least a 75% reduction in their
PASI score from baseline (PASI 75) at the end of the treatment period.

o Secondary Endpoints:
= Proportion of patients achieving PASI 90 and PASI 100.
» Proportion of patients achieving an sPGA score of O (clear) or 1 (almost clear).
» Changes in other clinical measures and patient-reported outcomes.

o Safety and Tolerability: Assessed through the monitoring of adverse events, clinical
laboratory tests, vital signs, and electrocardiograms.

o Biomarker Analysis: Blood samples may be collected to measure changes in inflammatory
cytokines and other relevant biomarkers to assess the pharmacodynamic effects of
Lomedeucitinib.
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Conclusion

Lomedeucitinib is a promising oral TYK2 inhibitor with a mechanism of action that directly
targets key inflammatory pathways involved in psoriasis and other autoimmune diseases. The
available long-term clinical data demonstrate substantial and durable efficacy in patients with
moderate-to-severe plaque psoriasis. Further detailed results from ongoing and completed
clinical trials will provide a more comprehensive understanding of its dose-response
relationship, safety profile, and full therapeutic potential. The experimental protocols outlined in
this guide provide a framework for the continued investigation of Lomedeucitinib and other
selective TYK2 inhibitors in the field of immunology and drug development.

 To cite this document: BenchChem. [Unveiling the Anti-Inflammatory Potential of
Lomedeucitinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613869#investigating-the-anti-inflammatory-
properties-of-lomedeucitinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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